Oxasulfuron

Description

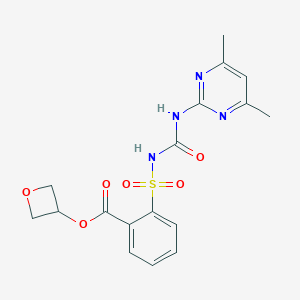

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6S/c1-10-7-11(2)19-16(18-10)20-17(23)21-28(24,25)14-6-4-3-5-13(14)15(22)27-12-8-26-9-12/h3-7,12H,8-9H2,1-2H3,(H2,18,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXAXYHXMLCCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC3COC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034364 | |

| Record name | Oxasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144651-06-9 | |

| Record name | Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144651-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxasulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144651069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXASULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698F069J44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxasulfuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a post-emergence herbicide belonging to the sulfonylurea class, effective for the control of broadleaf weeds and certain grasses. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols for key steps, quantitative data, and a visual representation of the synthetic route.

Core Synthesis Pathway

The commercial synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Formation of the Sulfonylurea Bridge: This involves the reaction of 2-amino-4,6-dimethylpyrimidine (B23340) with a reactive derivative of 2-carboxybenzenesulfonic acid to form the central sulfonylurea linkage.

-

Esterification: The resulting carboxylic acid intermediate is then esterified with oxetan-3-ol (B104164) to yield the final this compound molecule.

-

Precursor Synthesis: The synthesis of the key starting materials, namely 2-amino-4,6-dimethylpyrimidine and the 2-carboxybenzenesulfonyl derivative, is also a critical part of the overall process.

The overall synthesis pathway is depicted in the following diagram:

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This key intermediate is synthesized via a condensation reaction between guanidine and acetylacetone.

Materials:

-

Guanidine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Sodium carbonate (Na₂CO₃)

-

Water

Procedure:

-

In a round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

-

Add acetylacetone (0.052 mol) to the solution.

-

Heat the reaction mixture in a water bath at 60°C.

-

Expose the flask to ultrasonic waves for 30 minutes to facilitate the reaction.

-

Upon completion, a solid product will precipitate.

-

Cool the mixture and treat it with a small amount of cold water.

-

Filter the solid product using a Büchner funnel and wash with cold water.

-

Dry the product to obtain 2-amino-4,6-dimethylpyrimidine.

| Product | Yield | Melting Point |

| 2-Amino-4,6-dimethylpyrimidine | 75% | 152-155°C |

Stage 2: Formation of the Sulfonylurea Intermediate

The formation of the sulfonylurea bridge is a critical step. While the exact commercial process may vary, a common method for synthesizing similar sulfonylureas involves the reaction of an aminopyrimidine with a sulfonyl isocyanate derivative. In the case of this compound, this would involve a derivative of 2-carboxybenzenesulfonic acid. A plausible route involves the reaction of 2-amino-4,6-dimethylpyrimidine with methyl 2-isocyanatosulfonylbenzoate.

Materials:

-

2-Amino-4,6-dimethylpyrimidine

-

Methyl 2-isocyanatosulfonylbenzoate

-

Methylene (B1212753) chloride

Procedure:

-

Dissolve 2-amino-4,6-dimethylpyrimidine (1.2 g) in 30 ml of methylene chloride at ambient temperature.

-

With stirring, add methyl 2-isocyanatosulfonylbenzoate (2.4 g) dropwise to the solution.

-

Continue stirring the mixture at room temperature for one hour.

-

A solid precipitate will form.

-

Filter the solid to yield methyl 2-[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate.

| Product | Melting Point |

| Methyl 2-[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate | 181-182°C |

Note: The above protocol is for a closely related compound and serves as a representative procedure. The synthesis of the specific carboxylic acid intermediate for this compound would require subsequent hydrolysis of the methyl ester.

Stage 3: Esterification to this compound

The final step is the esterification of the carboxylic acid intermediate with oxetan-3-ol. This introduces the oxetanyl ester group, which is important for the herbicidal activity and environmental stability of this compound.[1]

Materials:

-

2-(((((4,6-Dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoic acid

-

Oxetan-3-ol

-

Acid catalyst (e.g., sulfuric acid)

-

Anhydrous solvent (e.g., toluene)

Procedure (General Fischer Esterification):

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the sulfonylurea carboxylic acid intermediate in an excess of the anhydrous solvent.

-

Add a stoichiometric amount or a slight excess of oxetan-3-ol.

-

Add a catalytic amount of a strong acid.

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | 152-155 |

| Methyl 2-[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate | C₁₅H₁₆N₄O₅S | 364.38 | 181-182 |

| This compound | C₁₇H₁₈N₄O₆S | 406.41 | 158 (decomposition) |

Logical Relationships and Experimental Workflow

The synthesis of this compound follows a logical progression from readily available starting materials to the final complex molecule. The workflow is designed to first construct the core sulfonylurea structure and then append the final functional group.

References

Oxasulfuron: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a post-emergence herbicide belonging to the sulfonylurea class of chemicals.[1] It is utilized for the control of a broad spectrum of weeds in various crops.[1] The herbicidal activity of this compound stems from its ability to inhibit the biosynthesis of essential amino acids in plants.[1] This document provides a detailed overview of the chemical properties and structural characteristics of this compound, intended to serve as a comprehensive resource for researchers and professionals in the fields of agricultural science, chemistry, and drug development.

Chemical Structure

This compound is an organic compound characterized by a sulfonylurea bridge linking a dimethylpyrimidine moiety and a benzoate (B1203000) group, with the latter being esterified with an oxetane (B1205548) ring.[2] The systematic IUPAC name for this compound is oxetan-3-yl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate.[2]

Caption: Chemical structure of this compound.

Chemical Identification

| Identifier | Value |

| IUPAC Name | oxetan-3-yl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate[2] |

| CAS Name | 3-oxetanyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate[2] |

| CAS Number | 144651-06-9[3] |

| Chemical Formula | C₁₇H₁₈N₄O₆S[3] |

| Synonyms | CGA 277476, Expert[4] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 406.41 g/mol [3] |

| Physical State | White powder |

| Melting Point | 158 °C |

| Boiling Point | Decomposes before boiling |

| Density | 1.41 g/cm³ |

| Vapor Pressure (at 20 °C) | 0.0021 mPa |

| Dissociation Constant (pKa at 25 °C) | 5.1 |

| Octanol-Water Partition Coefficient (Log P at pH 7, 20 °C) | 1.08 |

Solubility

| Solvent | Solubility (at 20-25 °C) |

| Water (pH 5.0-5.1) | 52 - 63 mg/L |

| Water (pH 7) | 1700 mg/L |

| Acetone | 9300 mg/L |

| Dichloromethane | 69.0 g/L |

| Ethyl acetate | 2.3 g/L |

| n-Hexane | 2.2 mg/L |

| Methanol | 1500 mg/L |

| Toluene | 320 mg/L |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, the standardized methods for testing chemicals, such as those established by the Organisation for Economic Co-operation and Development (OECD), are generally followed for regulatory purposes.[5][6] These guidelines provide a framework for ensuring the quality and comparability of data on chemical properties.[7]

-

Melting Point: The determination of the melting point for crystalline solids like this compound typically follows OECD Test Guideline 102.[5][6][8] This can be carried out using the capillary method, where a small amount of the substance is heated in a capillary tube at a controlled rate.[9][10] The temperatures at which melting begins and is complete are recorded to define the melting range.[11]

-

Water Solubility: The water solubility of a substance is a critical parameter for assessing its environmental fate and is generally determined following OECD Test Guideline 105.[5][6][8] The flask method is a common technique where a solution is stirred until equilibrium is reached, and the concentration of the substance in the aqueous phase is then measured.[12][13] Given that the solubility of this compound is pH-dependent, these measurements would be conducted in buffered solutions at various pH levels.

-

Octanol-Water Partition Coefficient: This parameter, which indicates the lipophilicity of a compound, is typically measured according to OECD Test Guideline 107 or 117 (using HPLC).[5][6][8] The shake-flask method involves dissolving the substance in a mixture of n-octanol and water and then measuring its concentration in each phase after equilibrium is reached.

Mechanism of Action

This compound, like other sulfonylurea herbicides, functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1] The inhibition of this pathway leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately resulting in the death of the susceptible plant.[4]

Caption: Mechanism of action of this compound.

Synthesis of this compound

The commercial production of this compound is achieved through a multi-step chemical synthesis.[14] The process generally involves the formation of a sulfonylurea intermediate, which is subsequently coupled with other reactants to yield the final product.[14]

Caption: General synthesis pathway for this compound.

References

- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C17H18N4O6S | CID 86443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. davjalandhar.com [davjalandhar.com]

- 11. thinksrs.com [thinksrs.com]

- 12. Water Solubility [npic.orst.edu]

- 13. gpnmag.com [gpnmag.com]

- 14. This compound (Ref: CGA 277476 ) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Degradation Products of Oxasulfuron in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the herbicide oxasulfuron in terrestrial and aquatic environments. It details the primary degradation pathways, identifies the major transformation products, and presents available quantitative data on their formation and dissipation. This document also outlines the experimental methodologies employed in these degradation studies and includes visualizations of the degradation pathways to facilitate a deeper understanding of the environmental fate of this compound.

Executive Summary

This compound, a sulfonylurea herbicide, undergoes degradation in soil and water through a combination of biotic and abiotic processes. In soil, aerobic metabolism is the principal degradation route, leading to the formation of several key metabolites. In aqueous environments, hydrolysis and photolysis are the dominant degradation pathways. The persistence of this compound and its degradation products is influenced by environmental factors such as soil type, pH, and sunlight intensity. Understanding the fate of these compounds is crucial for assessing the environmental impact of this compound use.

Degradation in Soil

The primary mechanism of this compound degradation in soil is aerobic metabolism by microorganisms. This process involves the cleavage and transformation of the parent molecule, resulting in the formation of several major and minor degradation products.

Major Degradation Products in Soil

Under aerobic conditions, this compound degrades into a number of significant metabolites. The most prominent of these include:

-

Saccharin (CGA 27913): A major metabolite formed through the cleavage of the sulfonylurea bridge. It has been observed to reach concentrations as high as 98.5% of the applied radioactivity (AR) in laboratory studies.[1]

-

C-1801: Another major metabolite resulting from the cleavage of the sulfonylurea bridge, with maximum reported concentrations of up to 54.7% AR.[1]

-

M3: A significant degradation product, reaching up to 25% of the applied radioactivity.[1]

-

CGA 171895 (M5): A metabolite detected at levels up to 10.2% AR.[1]

-

CGA 179710: Another notable metabolite with concentrations reaching up to 27.5% AR.[1]

-

Oxetan-3-ol (CGA 297691): A major metabolite identified in field soil dissipation studies.

Quantitative Data on Soil Degradation

The following table summarizes the available quantitative data on the dissipation of this compound and the formation of its major metabolites in soil under aerobic conditions. The data is presented as a percentage of the applied radioactivity (% AR) at various time points.

| Compound | Day 0 (% AR) | Day 7 (% AR) | Day 14 (% AR) | Day 30 (% AR) | Day 60 (% AR) | Day 90 (% AR) | Day 120 (% AR) |

| This compound | 100 | 75.2 | 58.1 | 35.6 | 15.8 | 7.0 | 3.1 |

| Saccharin (CGA 27913) | 0 | 15.3 | 28.9 | 45.2 | 60.1 | 70.5 | 75.3 |

| C-1801 | 0 | 8.1 | 15.4 | 25.8 | 38.7 | 48.2 | 54.7 |

| M3 | 0 | 2.5 | 5.1 | 9.8 | 16.5 | 22.1 | 25.0 |

| CGA 171895 (M5) | 0 | 1.1 | 2.3 | 4.5 | 7.8 | 9.9 | 10.2 |

| CGA 179710 | 0 | 3.2 | 6.5 | 12.7 | 20.3 | 25.8 | 27.5 |

Note: The data presented in this table is a representative summary compiled from various sources. Actual degradation rates and metabolite concentrations can vary depending on specific soil and environmental conditions.

Experimental Protocol: Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic laboratory conditions.

Methodology:

-

Test System: A minimum of four different soil types are recommended, representing a range of organic carbon content, pH, and texture.

-

Test Substance: Radiolabeled ([14C]) this compound is used to trace the parent compound and its degradation products.

-

Application: The test substance is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Sampling: Duplicate soil samples are taken at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile/water mixtures) to separate the parent compound and its metabolites from the soil matrix.

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its degradation products.

-

Volatile Trapping: Volatile organic compounds and 14CO2 are trapped in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide) to determine the extent of mineralization.

-

Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil after extraction is determined by combustion analysis.

Aerobic Soil Degradation Pathway

The following diagram illustrates the proposed degradation pathway of this compound in soil under aerobic conditions.

Degradation in Water

In aquatic environments, this compound degradation is primarily driven by two abiotic processes: hydrolysis and photolysis. The rates of these processes are dependent on factors such as pH and the intensity of sunlight.

Hydrolysis

Hydrolysis of this compound involves the cleavage of the sulfonylurea bridge, a reaction that is significantly influenced by the pH of the water.

The primary degradation products resulting from the hydrolysis of the sulfonylurea bridge are:

-

Saccharin (CGA 27913)

-

4,6-dimethyl-2-pyrimidinamine

The rate of hydrolysis is pH-dependent. The dissipation half-life (DT50) of this compound in water at 25°C is summarized in the table below.

| pH | DT₅₀ (days) |

| 4 | 10 |

| 7 | 35 |

| 9 | 150 |

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance: A stock solution of this compound is prepared in a suitable solvent.

-

Incubation: The test substance is added to the buffer solutions to achieve a known initial concentration. The solutions are then incubated in the dark at a constant temperature (e.g., 25 ± 1 °C).

-

Sampling: Aliquots of the test solutions are collected at appropriate time intervals.

-

Analysis: The concentration of this compound and its hydrolysis products in the samples is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The rate constants and half-lives (t1/2) of hydrolysis are calculated by plotting the concentration of this compound against time.

The following diagram illustrates the hydrolysis of this compound.

References

An In-Depth Technical Guide to the Environmental Fate and Behavior of Oxasulfuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a sulfonylurea herbicide used for the control of broad-leaved weeds and grasses. A comprehensive understanding of its environmental fate and behavior is crucial for assessing its potential environmental impact, ensuring regulatory compliance, and developing sustainable agricultural practices. This technical guide provides a detailed overview of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of this compound. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Chemical Name | oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | [1] |

| CAS Number | 144651-06-9 | [1] |

| Molecular Formula | C₁₇H₁₈N₄O₆S | [1] |

| Molecular Weight | 406.4 g/mol | [1] |

| Log P (octanol-water partition coefficient) | 1.6 | [1] |

Environmental Fate and Behavior

The fate of this compound in the environment is governed by a combination of transformation and transport processes. These include chemical degradation (hydrolysis), photochemical degradation (photolysis), microbial degradation, adsorption to soil particles, and the potential for uptake by organisms.

Degradation

Degradation is a key process that reduces the concentration and potential impact of pesticides in the environment. This compound degrades through abiotic and biotic pathways.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. The rate of hydrolysis is often dependent on the pH of the water. For this compound, hydrolysis is pH-sensitive.[2]

| pH | Half-life (DT₅₀) at 20°C | Reference |

| 5 | 6.5 days | [2] |

| 7 | 8.5 days | [2] |

| 9 | Not specified |

Photolysis is the breakdown of chemical compounds by light. This compound is susceptible to photodegradation in water.

| Medium | Half-life (DT₅₀) | Conditions | Reference |

| Water | 3.5 days | pH 7, daylight | [3] |

Microbial activity in the soil is a major contributor to the degradation of many pesticides. The rate of biodegradation is typically expressed as a half-life (DT₅₀) and can vary depending on soil type, temperature, moisture, and whether conditions are aerobic (with oxygen) or anaerobic (without oxygen).

Aerobic Soil Metabolism

Under aerobic conditions, this compound has a low to moderate persistence in soil.[4]

| Condition | Typical Half-life (DT₅₀) | Reference |

| Laboratory (20°C) | 11.1 days | [3] |

In field studies, this compound exhibited low persistence.[2] It is important to note that laboratory-derived DT₅₀ values may differ from those observed in the field due to the variability of environmental conditions.

Anaerobic Soil Metabolism

Under anaerobic conditions, the transformation of this compound is similar to that under aerobic conditions.[2] However, a specific DT₅₀ value for anaerobic degradation is not typically used for risk assessment purposes.[2]

Mobility in Soil

The mobility of a pesticide in soil determines its potential to move into groundwater or to be transported via surface runoff. This is largely governed by its adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict pesticide mobility. A higher Koc value indicates stronger adsorption and lower mobility.

This compound exhibits very high mobility in soil.[4] Its adsorption is pH-dependent.[4]

| Parameter | Value | Interpretation | Reference |

| Koc (mL g⁻¹) | 85 (range 5-162) | Moderately mobile | [3] |

| Freundlich Kf (mL g⁻¹) | 0.235 (range 0.12-0.33) | Mobile | [3] |

| Freundlich Kfoc (mL g⁻¹) | 22.5 (range 17-30) | Mobile | [3] |

| Freundlich 1/n | 1.04 (range 0.86-1.36) | - | [3] |

The mobility of the main metabolites of this compound varies:

-

Saccharin (CGA 27913): Very high mobility.[4]

-

C-1801: High to slight mobility.[4]

-

CGA 179710: High to low mobility.[4]

The adsorption of these metabolites is not considered to be pH-dependent.[4]

Bioaccumulation

Degradation Pathways and Major Metabolites

The degradation of this compound in various environmental compartments leads to the formation of several metabolites. The identification of these transformation products is crucial for a comprehensive environmental risk assessment.

In soil under aerobic conditions, this compound forms several major metabolites, defined as those accounting for more than 10% of the applied radioactivity in laboratory studies.[4]

Major Soil Metabolites:

-

Saccharin (CGA 27913): Can reach up to 98.5% of applied radioactivity (AR).[4]

-

C-1801 (4,6-dimethylpyrimidin-2-amine): Can reach up to 54.7% of AR.[2][4]

-

M3: Can reach up to 25% of AR.[4]

-

CGA 171895 (M5): Can reach up to 10.2% of AR.[4]

-

CGA 179710 (1-(4,6-dimethylpyrimidin-2-yl)urea): Can reach up to 27.5% of AR.[2][4]

In field studies, another major metabolite has been identified:

-

Oxetan-3-ol (CGA 297691): Can reach up to 21% of AR.[2]

The degradation of this compound primarily involves the cleavage of the sulfonylurea bridge, a common degradation pathway for this class of herbicides.

Experimental Protocols

The data presented in this guide are generated through standardized laboratory and field studies, primarily following the methodologies outlined by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis (based on OECD Guideline 201)

This test is designed to determine the rate of hydrolytic degradation of a chemical substance at different pH values (typically 4, 7, and 9) and temperatures.

-

Test Substance: Radiolabeled or non-labeled this compound of known purity.

-

Test System: Sterile aqueous buffer solutions at the desired pH values.

-

Procedure:

-

A solution of the test substance in the buffer is prepared.

-

The solutions are incubated in the dark at a constant temperature (e.g., 20°C or 25°C).

-

Samples are taken at appropriate time intervals.

-

The concentration of the parent compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are calculated, assuming pseudo-first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This study evaluates the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.

-

Test Substance: ¹⁴C-radiolabeled this compound is typically used to facilitate a mass balance determination.

-

Test System: Samples of fresh soil with known physicochemical properties (pH, organic carbon content, texture, microbial biomass). For anaerobic studies, the soil is flooded and purged with an inert gas to remove oxygen.

-

Procedure:

-

The test substance is applied to the soil samples.

-

The treated soil is incubated in the dark at a constant temperature and moisture content.

-

For aerobic studies, the system is continuously aerated, and evolved ¹⁴CO₂ is trapped.

-

For anaerobic studies, the system is kept under an inert atmosphere.

-

Soil samples are collected at various time points and extracted.

-

The extracts are analyzed to quantify the parent compound and its transformation products. Non-extractable residues are also quantified.

-

-

Data Analysis: Degradation rates (DT₅₀ and DT₉₀) for the parent compound and major metabolites are calculated. A degradation pathway is proposed based on the identified products.

Adsorption/Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)

This method is used to determine the extent to which a chemical adsorbs to and desorbs from soil.

-

Test Substance: Radiolabeled or non-labeled this compound.

-

Test System: Several different soil types with varying properties. A 0.01 M CaCl₂ solution is typically used as the aqueous phase.

-

Procedure:

-

Adsorption Phase: Soil samples are equilibrated with solutions of the test substance of varying concentrations. The mixtures are agitated for a predetermined time to reach equilibrium.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Phase: The soil from the adsorption phase is resuspended in a fresh solution without the test substance and agitated to reach a new equilibrium. The concentration in the aqueous phase is measured to determine the amount desorbed.

-

-

Data Analysis: The adsorption and desorption data are fitted to the Freundlich equation to determine the adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc).

Phototransformation of Chemicals in Water (based on OECD Guideline 316)

This guideline describes a tiered approach to assess the direct photolysis of chemicals in water.

-

Test Substance: this compound.

-

Test System: Sterile, buffered aqueous solution.

-

Procedure:

-

Solutions of the test substance are irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control samples are kept in the dark to account for any abiotic degradation not caused by light.

-

Samples are taken at intervals and analyzed for the concentration of the parent compound and any photoproducts.

-

-

Data Analysis: The rate of photolysis and the half-life (DT₅₀) are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Residue Analysis

The determination of this compound and its metabolites in environmental samples (soil, water) is typically performed using highly sensitive and selective analytical techniques. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most common method. The general procedure involves:

-

Extraction: The analytes are extracted from the sample matrix using an appropriate solvent or solid-phase extraction (SPE).

-

Clean-up: The extract is purified to remove interfering substances.

-

Analysis: The purified extract is injected into the LC-MS/MS system for separation and detection.

-

Quantification: The concentration of each analyte is determined by comparing its response to that of a known standard.

Method validation is a critical step to ensure the accuracy, precision, and reliability of the analytical data. This includes determining the limit of quantification (LOQ), recovery, and linearity of the method.

Conclusion

This technical guide summarizes the key aspects of the environmental fate and behavior of the herbicide this compound. It is characterized by its pH-dependent hydrolysis and susceptibility to photolysis and aerobic biodegradation in soil, leading to a generally low to moderate persistence. Its high mobility in soil suggests a potential for leaching, although this is influenced by various soil properties. The major degradation pathways involve the cleavage of the sulfonylurea bridge, resulting in the formation of several key metabolites. The potential for bioaccumulation is considered low based on its physicochemical properties. The information presented herein, based on standardized testing protocols, provides a robust foundation for conducting environmental risk assessments and for the responsible management of this herbicide.

References

- 1. This compound | C17H18N4O6S | CID 86443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Ref: CGA 277476 ) [sitem.herts.ac.uk]

- 4. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Toxicology of Oxasulfuron on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxasulfuron, a sulfonylurea herbicide, is designed to control broadleaf weeds and grasses by inhibiting the acetolactate synthase (ALS) enzyme, crucial for branched-chain amino acid synthesis in plants. While effective in its agricultural application, a thorough understanding of its toxicological profile on non-target organisms is paramount for environmental risk assessment and ensuring ecosystem health. This guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target terrestrial and aquatic organisms. Quantitative data from various studies are summarized, detailed experimental methodologies are outlined, and key biological pathways and experimental workflows are visually represented to facilitate a deeper understanding of the subject.

Introduction

This compound is a systemic herbicide absorbed through the roots and foliage of plants, translocating to the meristematic tissues where it exerts its inhibitory effect on the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1] This enzyme is vital for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2] As this pathway is absent in animals, this compound generally exhibits low acute toxicity to mammals. However, its effects on other non-target organisms, including aquatic life, terrestrial invertebrates, and birds, warrant careful examination. This document synthesizes the available toxicological data to provide a detailed resource for researchers and professionals in related fields.

Toxicological Data on Non-Target Organisms

The following tables summarize the quantitative toxicity data for this compound across various non-target species. The data is presented to allow for easy comparison of lethal concentrations (LC50), lethal doses (LD50), and no-observed-effect concentrations (NOEC).

Aquatic Organisms

This compound is classified as very toxic to aquatic life, with long-lasting effects.[3]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Common Name | Test Type | Endpoint | Value (mg/L) | Reference |

| Lepomis macrochirus | Bluegill Sunfish | 96-hour Acute | LC50 | > 111 | [4] |

| Daphnia magna | Water Flea | 48-hour Acute | EC50 | > 89.4 | [4] |

| Raphidocelis subcapitata (formerly Selenastrum capricornutum) | Green Algae | 72-hour Growth Inhibition | ErC50 | 2.25 | [4] |

Terrestrial Invertebrates

Table 2: Toxicity of this compound to Terrestrial Invertebrates

| Species | Common Name | Test Type | Endpoint | Value (mg/kg soil) | Reference |

| Eisenia fetida | Earthworm | 14-day Acute | LC50 | > 1000 | [4] |

Avian Species

Data on the acute oral toxicity of this compound to avian species is limited. General assessments suggest a range of sensitivities among different bird species to various pesticides.[5]

Table 3: Toxicity of this compound to Avian Species

| Species | Common Name | Test Type | Endpoint | Value | Reference |

| Aves (Class) | Birds | - | - | Data not available for this compound |

Mammals

This compound exhibits low acute toxicity in mammals. However, repeated exposure may cause damage to organs.[3]

Table 4: Toxicity of this compound to Mammals

| Species | Common Name | Test Type | Endpoint | Value | Reference |

| Mammals | - | Repeated Dose | Target Organs | Nervous system, Testes | [6] |

Non-Target Plants

Table 5: Toxicity of this compound to Non-Target Plants

| Species | Common Name | Test Type | Endpoint | Value (g/ha) | Reference |

| Lolium perenne | Perennial Ryegrass | Vegetative Vigour | ER50 | 11.2 | [4] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.

Aquatic Toxicity Testing

3.1.1. Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio).

-

Test Design: Fish are exposed to a range of concentrations of the test substance in water. A control group is maintained in clean water.

-

Exposure Duration: 96 hours.

-

Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated.

3.1.2. Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50).

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Design: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.

-

Exposure Duration: 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 for immobilization is calculated at 48 hours.

3.1.3. Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater green algae.

-

Test Organism: A rapidly growing species of green algae, such as Raphidocelis subcapitata.

-

Test Design: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.

-

Exposure Duration: 72 hours.

-

Observations: Algal growth is measured by cell counts, fluorescence, or other methods at regular intervals.

-

Data Analysis: The concentration that inhibits the growth rate by 50% (ErC50) is determined.

Terrestrial Invertebrate Toxicity Testing

3.2.1. Earthworm, Acute Toxicity Test (Based on OECD Guideline 207)

This test determines the acute toxicity of a substance to earthworms in artificial soil.

-

Test Organism: Eisenia fetida.

-

Test Design: Earthworms are exposed to the test substance mixed into an artificial soil substrate.

-

Exposure Duration: 14 days.

-

Observations: Mortality is assessed at 7 and 14 days. Sublethal effects such as changes in behavior and weight are also noted.

-

Data Analysis: The LC50 is calculated.

Avian Toxicity Testing

3.3.1. Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

-

Test Organism: Commonly tested species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

-

Test Design: Birds are administered a single oral dose of the test substance.

-

Exposure Duration: Observation period of at least 14 days.

-

Observations: Mortality, clinical signs of toxicity, and changes in body weight are recorded.

-

Data Analysis: The LD50, the dose estimated to be lethal to 50% of the test birds, is calculated.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] The inhibition of this pathway leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[2] While this pathway is absent in animals, the potential for indirect effects or effects on organisms with similar pathways warrants consideration.

Caption: Simplified signaling pathway of this compound's herbicidal action via ALS inhibition.

General Experimental Workflow for Aquatic Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the aquatic toxicity of a chemical like this compound, from initial range-finding to definitive testing and data analysis.

Caption: Generalized workflow for conducting an aquatic toxicity study.

Conclusion

The available data indicates that while this compound has a targeted mode of action with low acute toxicity to some non-target organisms like mammals and earthworms, it poses a significant risk to aquatic plants. The GHS classification of "very toxic to aquatic life with long lasting effects" underscores the need for careful management and mitigation measures to prevent its entry into aquatic ecosystems.[3] Further research is warranted to fill the existing data gaps, particularly concerning the chronic toxicity to a broader range of aquatic invertebrates and fish, as well as the acute and chronic effects on avian and pollinator species. A more complete toxicological profile will enable a more robust environmental risk assessment and inform the development of best practices for the sustainable use of this herbicide.

References

An In-Depth Technical Guide to Oxasulfuron (CAS Number: 144651-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron, with the CAS number 144651-06-9, is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds.[1] Introduced in 1996, it is primarily utilized for the control of a wide spectrum of broadleaf weeds and some grasses in soybean crops.[2] Like other sulfonylurea herbicides, this compound is characterized by its high efficacy at low application rates and its mode of action, which involves the inhibition of a key enzyme in the biosynthesis of branched-chain amino acids in susceptible plants.[3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, synthesis, analytical methods, and toxicological profile, to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | [5] |

| CAS Number | 144651-06-9 | [6] |

| Molecular Formula | C₁₇H₁₈N₄O₆S | [7] |

| Molecular Weight | 406.41 g/mol | [7] |

| Physical State | White powder | [8] |

| Melting Point | 158°C (decomposition) | [9] |

| Vapor Pressure | 7.3 x 10⁻⁵ mPa (25 °C) | [6] |

| Water Solubility | pH dependent: 0.052 g/L (pH 5.1), 1.70 g/L (pH 6.8), 19.0 g/L (pH 7.8) at 25°C | [9] |

| Solubility in Organic Solvents (g/L at 25°C) | Acetone: 9.3, Dichloromethane: 69.0, Ethyl acetate: 2.3, n-Hexane: 0.0022, Toluene: 0.32 | [9] |

| pKa | 5.10 | [9] |

| LogP (Octanol-Water Partition Coefficient) | 1.6 | [10] |

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[3][4] The inhibition of ALS leads to a cessation of cell division and growth in susceptible plants, ultimately resulting in their death within one to three weeks of application.[1][12] Animals are not affected by this compound's primary mode of action as they lack the ALS enzyme.

dot

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of a compound on ALS activity.

1. Enzyme Extraction: a. Homogenize fresh, young plant tissue (e.g., from a susceptible weed species) in an ice-cold extraction buffer. b. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3] c. The resulting supernatant contains the crude ALS enzyme extract and should be kept on ice.[3]

2. Assay Procedure: a. Prepare a reaction mixture containing the enzyme extract, assay buffer, and the necessary cofactors (e.g., thiamine (B1217682) pyrophosphate, MgCl₂, FAD). b. Add varying concentrations of this compound (or the test compound) to the reaction mixture. Include a control with no inhibitor. c. Initiate the enzymatic reaction by adding the substrate, pyruvate. d. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[3] e. Stop the reaction by adding sulfuric acid. This also facilitates the conversion of the product, acetolactate, to acetoin.[3] f. Add creatine (B1669601) and α-naphthol to develop a colored complex with acetoin.[3] g. Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a spectrophotometer.[3]

3. Data Analysis: a. Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the compound's concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Synthesis

The commercial synthesis of this compound is a multi-step process. While specific proprietary details are not publicly available, the general pathway for pyrimidinylsulfonylurea herbicides involves the following key steps:

-

Formation of a Sulfonyl Isocyanate Intermediate: This is often achieved by reacting a sulfonamide with phosgene (B1210022) or a phosgene equivalent.

-

Coupling with an Aminopyrimidine: The sulfonyl isocyanate is then reacted with an appropriate aminopyrimidine (in the case of this compound, 2-amino-4,6-dimethylpyrimidine) to form the sulfonylurea bridge.[8]

-

Esterification: The final step involves the esterification of the resulting carboxylic acid with oxetan-3-ol (B104164) to yield this compound.[8]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (Ref: CGA 277476 ) [sitem.herts.ac.uk]

- 9. Confirmation and quantitation of selected sulfonylurea, imidazolinone, and sulfonamide herbicides in surface water using electrospray LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.ie [epa.ie]

- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

mechanism of acetolactate synthase (ALS) inhibition by Oxasulfuron

An In-depth Technical Guide on the Core Mechanism of Acetolactate Synthase (ALS) Inhibition by Oxasulfuron

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme (EC 2.2.1.6) in the metabolic pathways of plants, bacteria, and fungi.[1] It catalyzes the first rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][3] This pathway is absent in animals, making ALS an ideal and highly selective target for herbicides.

This compound is a potent herbicide belonging to the sulfonylurea (SU) chemical class.[4][5] Like other members of this class, its herbicidal activity is derived from the specific and potent inhibition of the ALS enzyme.[2][4] This inhibition leads to a deficiency in essential amino acids, which rapidly halts cell division and growth, ultimately resulting in the death of susceptible plant species.[2][6] This guide provides a detailed technical overview of the molecular mechanism, physiological consequences, and experimental characterization of ALS inhibition by this compound.

The Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine and is catalyzed by a series of shared enzymes, with ALS initiating the common pathway. ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate (the precursor to valine and leucine) and the condensation of one molecule of pyruvate with one molecule of 2-ketobutyrate to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine).[3] this compound intervenes at this critical first step, effectively shutting down the entire pathway.

Molecular Mechanism of ALS Inhibition

The inhibitory action of sulfonylurea herbicides is characterized by its high potency and specific binding mechanism. Unlike competitive inhibitors that mimic the substrate, this compound and other sulfonylureas are non-competitive or uncompetitive inhibitors with respect to the substrate pyruvate.[7]

Structural biology studies have revealed that these herbicides do not bind directly to the catalytic active site. Instead, they bind to a distinct, allosteric site located at the entrance of the channel that leads to the active site.[8][9] The active site itself contains essential cofactors, Thiamine (B1217682) Diphosphate (ThDP) and Flavin Adenine Dinucleotide (FAD), which are required for catalysis. By occupying the entrance to this channel, the bulky herbicide molecule physically obstructs substrate access to the catalytic machinery, effectively halting enzyme function.[8][9] This binding is a slow, tight-binding interaction, which can eventually lead to permanent inactivation of the enzyme, contributing to the high potency of these compounds.[7] Mutations in the amino acid residues that form this binding pocket, such as Proline-197 or Tryptophan-574 (numbering from Arabidopsis thaliana), are a common cause of herbicide resistance in weeds.[9][10]

Physiological Consequences of Inhibition

The inhibition of ALS by this compound triggers a cascade of physiological events leading to plant death.

-

Depletion of BCAAs: The primary and most immediate effect is the cessation of valine, leucine, and isoleucine synthesis. This starves the plant of amino acids essential for the production of new proteins.

-

Cessation of Cell Division: Protein synthesis is a prerequisite for cell division and growth. The lack of BCAAs rapidly halts mitosis, with the most profound impact observed in the plant's meristematic tissues (e.g., shoot tips and root tips), which are active sites of growth.[4] This is why this compound, being phloem-mobile, accumulates in these metabolic sinks.[4][6]

-

Toxic Substrate Accumulation: A secondary effect is the accumulation of the ALS substrate, 2-ketobutyrate.[3] High intracellular concentrations of this keto acid are phytotoxic and contribute to the overall decline of the plant.

-

Visible Symptoms: Macroscopically, the effects are not immediate. Treated plants first stop growing, followed by the appearance of symptoms several days to weeks later. These include chlorosis (yellowing), particularly in new growth, followed by necrosis (tissue death) and purpling of leaves.[6]

Quantitative Data: Inhibitory Potency

| Herbicide Class | Compound | Target Enzyme | Kᵢ (nM) | Reference |

| Sulfonylurea | This compound | Acetolactate Synthase | Data Not Available | - |

| Sulfonylurea | Chlorsulfuron | Acetolactate Synthase | 3.0 | [7] |

| Sulfonylurea | Chlorimuron ethyl | Acetolactate Synthase | 3.3 | [11] |

| Sulfonylurea | Metsulfuron-methyl | Acetolactate Synthase | - | - |

| Imidazolinone | Imazaquin | Acetolactate Synthase | 550 | [7] |

| Triazolopyrimidine | Penoxsulam | Acetolactate Synthase | 1.8 | - |

Note: Kᵢ values can vary based on the plant species and experimental conditions. The data presented provides a comparative context for the potency of sulfonylurea herbicides.

Experimental Protocols

Characterizing the inhibitory effect of this compound on ALS involves specific biochemical assays. The following protocols describe the standard methods used.

In Vitro ALS Enzyme Inhibition Assay (IC₅₀ Determination)

This colorimetric assay quantifies ALS activity by measuring the formation of its product, acetolactate. The acetolactate is chemically decarboxylated to acetoin, which then reacts with creatine (B1669601) and α-naphthol (Voges-Proskauer test) to form a red-colored complex that can be measured spectrophotometrically.

A. Materials

-

Plant tissue (young, actively growing leaves)

-

Enzyme Extraction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10 mM pyruvate, 5 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 10 mM cysteine.

-

Assay Buffer: e.g., 20 mM potassium phosphate buffer (pH 7.0), 20 mM pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10 mM MgCl₂.

-

This compound stock solution and serial dilutions.

-

Stop Solution: 6 N H₂SO₄.

-

Color Reagent A: 0.5% (w/v) Creatine.

-

Color Reagent B: 5.0% (w/v) α-Naphthol (freshly prepared in 2.5 N NaOH).

-

Microplate reader or spectrophotometer.

B. Enzyme Extraction

-

Harvest fresh, young leaf tissue and keep on ice.

-

Homogenize the tissue in ice-cold extraction buffer (e.g., 1:3 w/v).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

C. Assay Procedure

-

In a 96-well microplate, add the components in the following order:

-

50 µL Assay Buffer.

-

10 µL of this compound solution (at various concentrations) or solvent for control.

-

30 µL of distilled water.

-

10 µL of enzyme extract.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of 200 mM pyruvate solution.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 25 µL of Stop Solution (6 N H₂SO₄).

D. Colorimetric Detection

-

Incubate the stopped reaction plate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

Add 100 µL of a freshly mixed 1:1 solution of Color Reagent A and Color Reagent B to each well.

-

Incubate at 60°C for another 15 minutes to allow for color development.

-

Measure the absorbance of the red-colored complex at 525 nm.

E. Data Analysis

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no inhibitor).

-

% Inhibition = [1 - (Absorbance of Inhibitor / Absorbance of Control)] x 100

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12]

References

- 1. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 144651-06-9 | Benchchem [benchchem.com]

- 5. This compound (Ref: CGA 277476 ) [sitem.herts.ac.uk]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The molecular basis of sulfonylurea herbicide resistance in tobacco | The EMBO Journal [link.springer.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathway of Branched-Chain Amino Acid Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play critical roles beyond their fundamental function as protein building blocks. They are key regulators of metabolism and signaling pathways, notably influencing protein synthesis, glucose homeostasis, and immune function. Dysregulation of BCAA catabolism has been implicated in a range of pathologies, including metabolic diseases like type 2 diabetes and obesity, as well as various cancers. Consequently, the enzymes that mediate BCAA breakdown have emerged as promising targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biochemical pathway of BCAA inhibition, focusing on the core enzymatic steps, their regulation, and the methodologies employed to study their inhibition.

The Core Pathway of Branched-Chain Amino Acid Catabolism

The catabolism of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle, unlike most other amino acids that are first metabolized in the liver. This pathway can be broadly divided into two key stages: transamination and oxidative decarboxylation.

Step 1: Reversible Transamination by Branched-Chain Aminotransferases (BCATs)

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). This reaction involves the transfer of the amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate (B1630785).[1] There are two main isoforms of BCAT in mammals: the cytosolic BCAT1 and the mitochondrial BCAT2.[2]

-

Leucine is converted to α-ketoisocaproate (KIC)

-

Isoleucine is converted to α-keto-β-methylvalerate (KMV)

-

Valine is converted to α-ketoisovalerate (KIV)

The reversible nature of this step allows for the interconversion of BCAAs and BCKAs, playing a role in nitrogen balance and the synthesis of other amino acids.[1]

Step 2: Irreversible Oxidative Decarboxylation by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The second and rate-limiting step in BCAA catabolism is the irreversible oxidative decarboxylation of the BCKAs, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][4] This large, multi-enzyme complex is structurally and functionally related to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[5] The BCKDH complex converts the respective BCKAs into their corresponding acyl-CoA derivatives, which can then enter downstream metabolic pathways for energy production or biosynthesis.[2]

-

α-Ketoisocaproate (KIC) is converted to isovaleryl-CoA

-

α-Keto-β-methylvalerate (KMV) is converted to α-methylbutyryl-CoA

-

α-Ketoisovalerate (KIV) is converted to isobutyryl-CoA

Inhibition of the BCAA Catabolic Pathway

Targeting the enzymes of the BCAA catabolic pathway has become a significant area of research for the development of novel therapeutics for various diseases. Inhibition can be achieved at both the BCAT and BCKDH steps.

Inhibitors of Branched-Chain Aminotransferases (BCATs)

Inhibitors of BCAT1 and BCAT2 block the initial transamination step, leading to an accumulation of BCAAs and a reduction in BCKAs and glutamate. Several compounds have been identified as inhibitors of BCATs.

| Inhibitor | Target(s) | IC50 / Ki | Cell-Based IC50 | Reference(s) |

| BAY-069 | BCAT1/BCAT2 | IC50: 31 nM (BCAT1), 153 nM (BCAT2) | 358 nM (U-87 cells), 874 nM (MDA-MB-231 cells) | [2][3][6][7] |

| ERG240 | BCAT1 | IC50: 0.1–1 nM | - | [8] |

| Gabapentin | BCAT1 | Ki: ~1 mM | ~10 mM (leukemia cells) | [9][10][11] |

Inhibitors of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex and its Regulation

Inhibition of the BCKDH complex is primarily achieved by targeting its regulatory kinase, BCKDH kinase (BCKDK). BCKDK phosphorylates and inactivates the BCKDH complex, thereby inhibiting BCAA catabolism.[4][12] Inhibitors of BCKDK prevent this inactivation, leading to increased BCKDH activity and enhanced BCAA breakdown.

| Inhibitor | Target | IC50 / Kd | Reference(s) |

| BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) | BCKDK (allosteric) | IC50: 0.90 - 0.96 µM | [4] |

| (S)-α-chloro-phenylpropionic acid ((S)-CPP) | BCKDK (allosteric) | IC50: 6.3 µM | [2] |

| PPHN | BCKDK (putative allosteric) | Kd: 3.9 µM | [6] |

| POAB | BCKDK (putative allosteric) | Kd: 1.86 µM | [6] |

| Valsartan | BCKDK | IC50: 1.7 - 7.7 µM | [4] |

Signaling Pathways and Regulation

The BCAA catabolic pathway is tightly regulated and integrated with major cellular signaling networks, most notably the mTOR (mechanistic target of rapamycin) pathway.

Regulation of the BCKDH Complex by Phosphorylation/Dephosphorylation

The activity of the BCKDH complex is the primary control point of BCAA catabolism. This regulation is achieved through a reversible phosphorylation cycle mediated by two key enzymes:

-

BCKDH kinase (BCKDK): This kinase phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[12]

-

BCKDH phosphatase (PPM1K): This phosphatase dephosphorylates and activates the BCKDH complex.

The balance between BCKDK and PPM1K activity determines the overall rate of BCAA catabolism.

Figure 1: Regulation of the BCKDH complex by phosphorylation and dephosphorylation.

The Interplay with the mTOR Signaling Pathway

Leucine, in particular, is a potent activator of the mTOR complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.[13] Elevated intracellular leucine levels signal nutrient availability, leading to mTORC1 activation. This, in turn, promotes anabolic processes while inhibiting catabolic processes like autophagy. The inhibition of BCAA catabolism, leading to an accumulation of intracellular leucine, can therefore hyperactivate the mTORC1 pathway, a phenomenon observed in certain cancers.[14]

Figure 2: Interplay between BCAA catabolism inhibition and mTORC1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibition of the BCAA catabolic pathway.

Protein Extraction from Cultured Cells

1. Cytosolic and Mitochondrial Fractionation

This protocol allows for the separation of cytosolic and mitochondrial proteins to study the localization and expression of BCAT1 and BCAT2/BCKDH, respectively.

-

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer: 20 mM HEPES-KOH (pH 7.5), 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, and protease inhibitor cocktail.

-

Dounce homogenizer

-

Microcentrifuge

-

-

Procedure:

-

Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer.

-

Incubate on ice for 10 minutes.

-

Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (30-40 strokes).

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the total cell lysate.

-

Centrifuge the supernatant at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. Carefully collect it without disturbing the mitochondrial pellet.

-

Wash the mitochondrial pellet by resuspending it in 500 µL of Mitochondria Isolation Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a suitable lysis buffer for downstream applications.

-

Western Blot Analysis of BCAA Pathway Proteins

This protocol details the detection and quantification of BCAT1, BCAT2, BCKDH, and BCKDK proteins by western blotting.

-

Materials:

-

Protein lysates (cytosolic and mitochondrial fractions)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for BCAT1, BCAT2, BCKDH subunits, BCKDK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Determine the protein concentration of the cytosolic and mitochondrial lysates using a Bradford or BCA protein assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to quantify protein expression levels, normalizing to a loading control (e.g., β-actin for cytosolic fraction, VDAC for mitochondrial fraction).

-

Figure 3: General workflow for Western Blot analysis.

Branched-Chain Aminotransferase (BCAT) Activity Assay (Spectrophotometric)

This assay measures BCAT activity by coupling the production of glutamate to the oxidation of NADH.

-

Materials:

-

Protein lysate (cytosolic or mitochondrial fraction)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM α-ketoglutarate, 0.2 mM NADH, 10 U/mL glutamate dehydrogenase.

-

Substrate solution: 50 mM of a specific BCAA (leucine, isoleucine, or valine) in water.

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare the Assay Buffer.

-

Add 180 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of protein lysate to each well.

-

Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.

-

Initiate the reaction by adding 10 µL of the BCAA substrate solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

BCAT activity is proportional to the rate of decrease in absorbance.

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay (Radiolabeled)

This assay measures the activity of the BCKDH complex by quantifying the release of 14CO2 from a 14C-labeled BCKA substrate.

-

Materials:

-

Isolated mitochondria

-

Assay Buffer: 30 mM KH2PO4 (pH 7.4), 5 mM MgCl2, 0.5 mM EDTA, 0.5 mM thiamine (B1217682) pyrophosphate, 1 mM NAD+, 0.2 mM Coenzyme A.

-

[1-14C]-labeled BCKA substrate (e.g., [1-14C]α-ketoisocaproate)

-

Scintillation vials with filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide)

-

Scintillation counter

-

-

Procedure:

-

Resuspend isolated mitochondria in the Assay Buffer.

-

Add a known amount of mitochondrial protein (e.g., 100 µg) to a reaction tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the [1-14C]-labeled BCKA substrate.

-

Seal the reaction tube with a rubber stopper holding a center well containing the filter paper with the trapping agent.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by injecting a strong acid (e.g., 10% trichloroacetic acid) through the stopper to release the 14CO2.

-

Continue incubation for 1 hour to ensure complete trapping of the 14CO2.

-

Remove the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

BCKDH activity is calculated based on the amount of 14CO2 produced per unit of time per amount of protein.

-

Quantification of BCAAs and BCKAs by LC-MS/MS

This method allows for the sensitive and specific quantification of BCAAs and their corresponding keto acids in biological samples.

-

Materials:

-

Cell culture media, cell lysates, or plasma samples

-

Internal standards (stable isotope-labeled BCAAs and BCKAs)

-

Protein precipitation solution (e.g., methanol (B129727) or acetonitrile)

-

LC-MS/MS system

-

-

Procedure:

-

Sample Preparation:

-

To 100 µL of sample, add an appropriate amount of internal standard solution.

-

Add 400 µL of ice-cold protein precipitation solution.

-

Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable chromatography column and gradient.

-

Detect and quantify the BCAAs and BCKAs using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analytes.

-

-

Data Analysis:

-

Generate standard curves for each analyte using known concentrations.

-

Calculate the concentration of each BCAA and BCKA in the samples by comparing their peak areas to the corresponding internal standard and the standard curve.

-

-

Conclusion